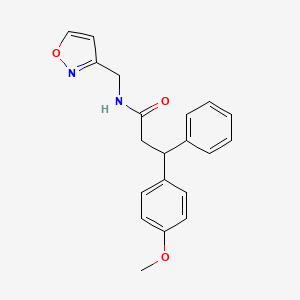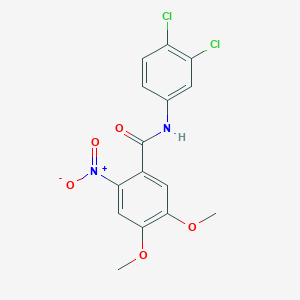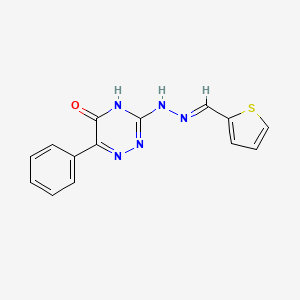
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as LY294002, is a chemical compound that has been widely used in scientific research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in many cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3Ks by LY294002 has been shown to have significant effects on various cellular pathways, making it a valuable tool for studying the function of PI3Ks and their downstream signaling pathways.
Wirkmechanismus
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide acts as a competitive inhibitor of PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, such as Akt, and a subsequent decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various cellular pathways. It has been shown to induce apoptosis in cancer cells by inhibiting the activation of Akt and its downstream effectors. This compound has also been shown to inhibit angiogenesis by blocking the activation of endothelial cells. In addition, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the function of these enzymes. This compound is also cell-permeable, allowing it to easily enter cells and inhibit PI3Ks. However, this compound has some limitations as a research tool. It can have off-target effects on other enzymes, such as mTOR, which can complicate the interpretation of results. In addition, this compound can have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of research is the development of more potent and selective PI3K inhibitors that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PI3K inhibitors, which can help to personalize cancer treatment. Finally, the role of PI3Ks and their downstream effectors in various diseases, such as diabetes and cardiovascular disease, is an area of active research that may lead to the development of new therapies.
Synthesemethoden
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by several methods, including the reaction of 4-methoxybenzaldehyde with acetophenone to form 4-methoxychalcone, followed by the reaction of 4-methoxychalcone with hydroxylamine to form 3-(4-methoxyphenyl)-3-phenylisoxazolidin-5-one. The final step involves the reaction of 3-(4-methoxyphenyl)-3-phenylisoxazolidin-5-one with chloroacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has been extensively used in scientific research to study the function of PI3Ks and their downstream signaling pathways. It has been shown to inhibit the activation of Akt, a downstream effector of PI3Ks, and to induce apoptosis in various cancer cell lines. This compound has also been used to study the role of PI3Ks in insulin signaling, angiogenesis, and inflammation.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19(15-5-3-2-4-6-15)13-20(23)21-14-17-11-12-25-22-17/h2-12,19H,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWDHPMIWVPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-3-isopropyl-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6001584.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001588.png)
![1-isobutyl-2,6,6-trimethyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6001596.png)
![[2-({4-methoxy-3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6001606.png)
![3-{6-amino-8-[(2-hydroxyethyl)amino]-3H-purin-3-yl}-1,2-propanediol](/img/structure/B6001613.png)
![3-methyl-4-phenyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001618.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-3-(2-fluorophenyl)pyrrolidine](/img/structure/B6001624.png)
![1-(1-adamantyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B6001626.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6001631.png)


![3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)
![2-methyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-3-furamide](/img/structure/B6001674.png)

